![molecular formula C21H25N3O4S B2507003 (E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide CAS No. 1105232-01-6](/img/structure/B2507003.png)
(E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-4-isobutyramido-N-(2-(2-phenylvinylsulfonamido)ethyl)benzamide” is a complex organic compound. It appears to contain an isobutyramido group, a phenylvinylsulfonamido group, and a benzamide group. These groups are common in many organic compounds and can confer a variety of properties depending on their arrangement and the presence of other functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Benzamides, for example, are known to adopt a planar geometry around the amide group . The presence of the phenylvinylsulfonamido group could introduce additional complexity to the structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and arrangement of its functional groups. For example, the amide group in benzamides is typically quite stable and unreactive, while the vinyl group in the phenylvinylsulfonamido group could potentially participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, benzamides are typically solid at room temperature and have relatively high melting points .
科学的研究の応用
Carbonic Anhydrase Inhibition
Sulfonamide compounds, including aromatic sulfonamides, have been extensively studied for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. These isoenzymes are involved in various physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. For example, a study by Supuran et al. (2013) synthesized and tested three aromatic sulfonamide inhibitors, showing nanomolar half maximal inhibitory concentration (IC50) against human carbonic anhydrase isoenzymes I, II, IV, and XII. This highlights the potential of sulfonamide-based compounds in developing treatments targeting these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds with sulfonamide groups, have shown potential in modulating cardiac electrophysiological activity. A study conducted by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological effects of these compounds, identifying several with potency comparable to known selective class III agents. This research opens avenues for developing new treatments for arrhythmias and other cardiac conditions (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Endothelin Antagonism
Biphenylsulfonamides serve as a novel series of endothelin-A (ETA) selective antagonists. Research by Murugesan et al. (1998) on the substitution at the ortho position of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to improved binding and functional activity against ETA, suggesting potential therapeutic applications for cardiovascular diseases (Murugesan, Gu, Stein, Bisaha, Spergel, Girotra, Lee, Lloyd, Misra, Schmidt, Mathur, Stratton, Kelly, Bird, Waldron, Liu, Zhang, Lee, Serafino, Abboa-Offei, Mathers, Giancarli, Seymour, Webb, & Hunt, 1998).
Proton Conductors and Ionic Liquids
Amide-based protic ionic liquids have been explored for their use as materials in anhydrous proton conductors, such as in fuel cells. A study by Xiang et al. (2011) prepared protic ionic liquids using trifluoromethanesulfonic acid and various amides, demonstrating their excellent thermal stability and high ionic conductivity. This research highlights the potential of sulfonamide and amide compounds in advancing energy technologies (Xiang, Chen, Wu, Li, Chen, & Zou, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methylpropanoylamino)-N-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-16(2)20(25)24-19-10-8-18(9-11-19)21(26)22-13-14-23-29(27,28)15-12-17-6-4-3-5-7-17/h3-12,15-16,23H,13-14H2,1-2H3,(H,22,26)(H,24,25)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIYNADMNRUAMN-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。